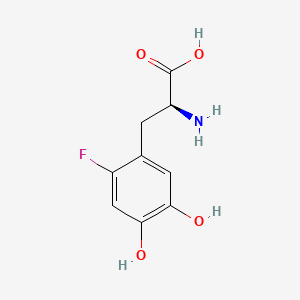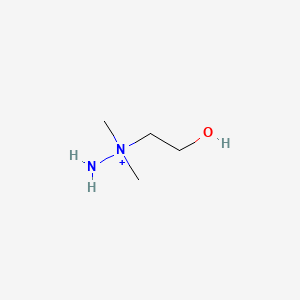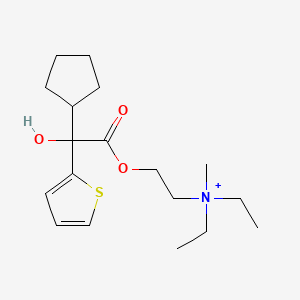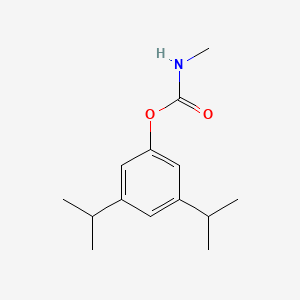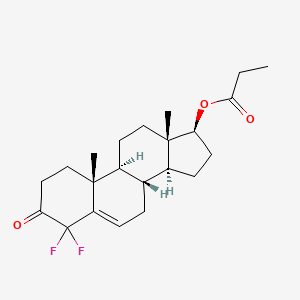
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate is a steroid ester and a 3-oxo-Delta(5)-steroid.
Wissenschaftliche Forschungsanwendungen
1. Doping Control and Metabolic Studies
The compound has been studied in the context of doping control. Research conducted by Brooker et al. (2009) explored the urinary metabolism of adrenosterone, a structurally related compound, by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This study aimed to establish criteria for detecting adrenosterone administration, a substance promoted for reducing body fat and increasing muscle mass, potentially functioning as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. The study's findings contribute significantly to doping control efforts by providing screening criteria based on urinary metabolite concentrations and ratios, enabling GC-C-IRMS analysis for confirmation of adrenosterone administration. These findings have implications for understanding the metabolic pathways and potential performance-enhancing effects of related compounds such as 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate (Brooker et al., 2009).
2. Dermatological Applications
Research on fluticasone propionate, which shares structural similarity with the compound , has indicated its efficacy in treating inflammatory dermatoses due to its corticosteroid properties. Spencer and Wiseman (1997) reviewed the pharmacological properties and therapeutic use of topical fluticasone propionate in treating dermatological disorders. Their findings highlighted the compound's high lipophilicity and low potential for systemic toxicity, making it a valuable treatment option for conditions like psoriasis and atopic dermatitis. While this study focuses on fluticasone propionate, insights into its mechanism of action and clinical applications may provide valuable context for understanding the effects and potential uses of 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate in dermatological contexts (Spencer & Wiseman, 1997).
3. Hormonal Studies and Androgen Metabolism
The compound is structurally related to androgens, and thus, research on androgen metabolism is highly relevant. Thiboutot et al. (1999) studied the activity of enzymes responsible for the production of testosterone and dihydrotestosterone in sebaceous glands from subjects with and without acne. Their research aimed to understand the role of locally produced androgens in acne development. This study provides insights into the complex interplay between androgens and skin health, potentially informing future research on the dermatological applications of 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate and its impact on conditions such as acne (Thiboutot et al., 1999).
Eigenschaften
CAS-Nummer |
2713-92-0 |
|---|---|
Produktname |
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate |
Molekularformel |
C22H30F2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-4,4-difluoro-10,13-dimethyl-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H30F2O3/c1-4-19(26)27-18-8-6-14-13-5-7-16-20(2,12-10-17(25)22(16,23)24)15(13)9-11-21(14,18)3/h7,13-15,18H,4-6,8-12H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 |
InChI-Schlüssel |
DKDJANJTCFHPPK-KUJXMBTLSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(F)F)C)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
Andere CAS-Nummern |
2713-92-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







